

# Comprehensive Technical Guide: CAS 75353-77-4 (2-Methyl-3-nitroquinoline)

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## Compound of Interest

Compound Name: 2-Methyl-3-nitroquinoline

CAS No.: 75353-77-4

Cat. No.: B1626080

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## Executive Summary

The compound **2-methyl-3-nitroquinoline** (CAS 75353-77-4) is a highly versatile heterocyclic scaffold utilized extensively in advanced organic synthesis and medicinal chemistry[1][2]. Characterized by the presence of an electron-withdrawing nitro group at the C3 position and a methyl group at the C2 position, this molecule serves as a critical precursor for the development of complex polycyclic systems, including imidazo[4,5-c]quinolines and pyrrolo[1,2-a]quinoxalines[3][4].

In drug development, derivatives of **2-methyl-3-nitroquinoline** are actively investigated for their potent biological activities. Most notably, functionalized analogues such as 4-chloro-6-methoxy-**2-methyl-3-nitroquinoline** are key intermediates in the synthesis of dual PI3K/mTOR inhibitors (e.g., NVP-BEZ235), which are pivotal in targeted oncology therapies[5][6]. Additionally, the scaffold is employed in the design of novel antimalarial agents, offering a wider therapeutic window compared to natural alkaloids like febrifugine[7].

## Chemical Identity & Physicochemical Properties

Understanding the baseline properties of CAS 75353-77-4 is essential for predicting its reactivity, particularly in nucleophilic aromatic substitution (

) and reduction reactions. The quantitative data defining this compound is summarized in Table 1<sup>[1][2]</sup>.

Table 1: Physicochemical Data of CAS 75353-77-4

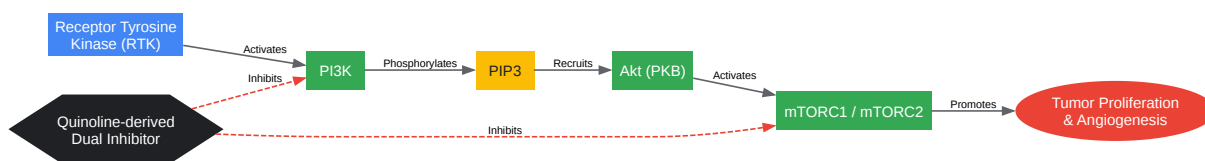
Property	Value / Description
Chemical Name	2-Methyl-3-nitroquinoline
CAS Registry Number	75353-77-4
Molecular Formula	
Molecular Weight	188.18 g/mol
Structural Core	Quinoline ring system
Key Functional Groups	C2-Methyl, C3-Nitro

## Mechanistic Insights: The Role of the Scaffold in Drug Design

### Oncology: PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling cascade is frequently hyperactivated in human cancers, driving tumor cell proliferation, survival, and angiogenesis<sup>[5]</sup>. Quinoline derivatives synthesized from the **2-methyl-3-nitroquinoline** scaffold act as potent allosteric or ATP-competitive inhibitors of this pathway<sup>[5][6]</sup>.

The structural causality behind using this specific scaffold lies in the spatial orientation of the quinoline nitrogen and the functional groups at the C4 and C6 positions, which form critical hydrogen bonds within the kinase hinge region. Dual inhibition of both PI3K and mTOR is highly advantageous because it prevents the paradoxical hyperactivation of Akt—a common resistance mechanism observed when mTORC1 is inhibited in isolation<sup>[5][6]</sup>.



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Mechanism of quinoline-derived dual inhibitors targeting the PI3K/Akt/mTOR pathway.

## Infectious Diseases & Pharmacological Toxicity

Beyond oncology, **2-methyl-3-nitroquinoline** derivatives are utilized to synthesize antimalarial agents, such as febrifugine analogues and pyrrolo[1,2-a]quinoxalines[4][7].

Toxicological Considerations: A critical aspect of working with nitroaromatics is their inherent mutagenicity. The nitro group is often flagged in the Ames test because biological systems enzymatically reduce it to highly reactive hydroxylamine species, which can intercalate or covalently bind to DNA[4]. Consequently, in rational drug design, the 3-nitro group of the starting scaffold is almost always reduced to an amine and subsequently cyclized (e.g., to form imidazo[4,5-c]quinolines) or heavily sterically hindered to neutralize its mutagenic potential, thereby widening the therapeutic window[3][4][7].

## Synthesis Methodologies & Experimental Protocols

The synthesis of **2-methyl-3-nitroquinoline** and its functionalized derivatives relies on carefully optimized conditions to maximize yield and minimize side reactions.

### Protocol A: Microwave-Assisted Henry Reaction (Direct Synthesis)

The traditional thermal Henry (nitroaldol) reaction for synthesizing **2-methyl-3-nitroquinoline** from N-(2-formylphenyl)acetamide and nitromethane requires prolonged heating (8–10 hours) and yields are often compromised (62–74%) by competing side reactions[8]. Transitioning to microwave irradiation fundamentally alters the reaction kinetics, driving the nucleophilic addition and subsequent dehydration to completion in mere minutes[2][8].

Table 2: Reaction Optimization for **2-Methyl-3-nitroquinoline** Synthesis[8]

Condition	Base Catalyst	Reaction Time	Yield (%)
Thermal (Refluxing Toluene)	Pyrrolidine	8–10 hours	62–74%
Microwave (2450 MHz, 80% power)	Morpholine / Piperidine	8–10 minutes	65–68%
Microwave (2450 MHz, 80% power)	Pyrrolidine	8–10 minutes	83–90%

#### Step-by-Step Methodology:

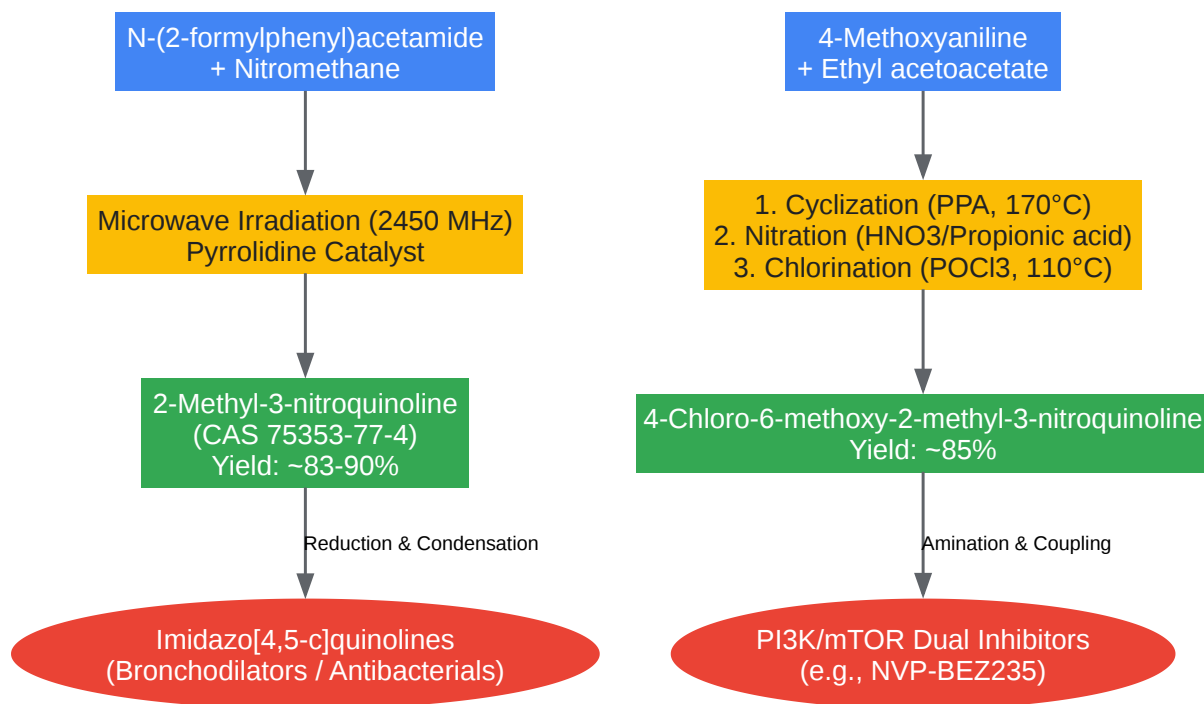
- **Reagent Preparation:** In a microwave-safe reaction vessel, combine 1.0 mmol of N-(2-formylphenyl)acetamide with 1.2 equivalents of nitromethane[8].
- **Catalyst Addition:** Add 1.2 equivalents of pyrrolidine. Mechanistic Note: Pyrrolidine acts as a secondary amine base, efficiently deprotonating nitromethane to form the reactive nitronate anion required for nucleophilic attack on the formyl group[2][8].
- **Irradiation:** Place the vessel in a dedicated microwave synthesizer (e.g., 2450 MHz). Irradiate at 80% output power for 8–10 minutes[8].
- **Workup & Isolation:** Cool the reaction to room temperature. Extract the mixture with ethyl acetate, wash the organic layer with brine, and dry over anhydrous [8].
- **Purification:** Evaporate the solvent under reduced pressure and purify the crude product via silica gel column chromatography to isolate **2-methyl-3-nitroquinoline** (CAS 75353-77-4)[2][8].

## Protocol B: Multi-Step Synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline

For advanced pharmaceutical intermediates, the quinoline core must be functionalized with a leaving group (like chlorine at C4) to enable downstream cross-coupling or amination[3][5].

#### Step-by-Step Methodology:

- **Cyclization:** React 4-methoxyaniline with ethyl acetoacetate in the presence of polyphosphoric acid (PPA). Heat the mixture at 170 °C for 1 hour to yield 6-methoxy-2-methylquinolin-4-ol[5].
- **Nitration:** Dissolve the intermediate in propionic acid. Slowly add a nitrating mixture of nitric acid and propionic acid. Elevate the temperature to 125 °C for 2 hours. The electron-donating methoxy group directs the electrophilic aromatic substitution, while the C3 position is activated, yielding 6-methoxy-2-methyl-3-nitroquinolin-4-ol[5].
- **Chlorination:** Treat the nitrated product with phosphorus oxychloride ( ) in N,N-Dimethylformamide (DMF) at 110 °C for 1 hour. Mechanistic Note: DMF acts as a catalyst here, forming a Vilsmeier-Haack-type chloromethyleneiminium ion that smoothly converts the tautomeric C4-hydroxyl group into a reactive C4-chloride[3][5].
- **Isolation:** Quench the reaction mixture in ice water, neutralize, and filter the resulting precipitate. This yields the target 4-chloro-6-methoxy-**2-methyl-3-nitroquinoline** with an overall yield of ~85%[5].



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Synthetic workflows for CAS 75353-77-4 and its derivatives, highlighting downstream applications.

## References

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